molecular formula C4H9ClO3P+ B14741357 (2-Chloroethoxy)(ethoxy)oxophosphanium CAS No. 5514-40-9

(2-Chloroethoxy)(ethoxy)oxophosphanium

Cat. No.: B14741357
CAS No.: 5514-40-9
M. Wt: 171.54 g/mol
InChI Key: MZYYJZZQXPPHKJ-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)(ethoxy)oxophosphanium (CAS 5514-40-9) is an organophosphonium compound with the molecular formula C4H9ClO3P+ and a molecular weight of 171.53900 g/mol . It is part of the broader class of organophosphorus compounds (OPs), which are the subject of extensive research due to their diverse applications and mechanisms of action . The primary toxicological mechanism shared by many OPs is the inhibition of the enzyme acetylcholinesterase (AChE), which leads to an accumulation of the neurotransmitter acetylcholine and can disrupt neural and neuromuscular signal transmission . Researchers investigate such organophosphorus structures to understand their properties and potential effects, contributing to fields like toxicology and the development of detection or degradation methods for similar compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethoxy-ethoxy-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3P/c1-2-7-9(6)8-4-3-5/h2-4H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYJZZQXPPHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500514
Record name (2-Chloroethoxy)(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-40-9
Record name (2-Chloroethoxy)(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloroethoxy Ethoxy Oxophosphanium

General Approaches for the Synthesis of Phosphonium (B103445) Salts

The creation of phosphonium salts, characterized by a tetracoordinate, positively charged phosphorus atom, is a cornerstone of organophosphorus chemistry. These salts are crucial intermediates, most famously as precursors to ylides in the Wittig reaction. google.comlibretexts.orgalfa-chemistry.com

Nucleophilic Substitution Reactions in Phosphorus Chemistry

The most fundamental route to phosphonium salts involves the nucleophilic character of trivalent phosphines. wikipedia.org In these reactions, the lone pair of electrons on the phosphorus atom attacks an electrophilic carbon center, typically that of an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgwalisongo.ac.id This process forms a new phosphorus-carbon bond and expels a halide anion, resulting in the phosphonium salt. youtube.com The efficiency of this reaction is influenced by the nature of both the phosphine (B1218219) and the alkyl halide; electron-rich phosphines like tributylphosphine (B147548) are generally better nucleophiles than more electron-poor ones such as triphenylphosphine. walisongo.ac.id

The reaction is typically clean, rapid, and high-yielding. youtube.com A common procedure involves dissolving the phosphine and the alkyl halide in a suitable solvent, such as acetonitrile, benzene, or toluene, and heating the mixture. google.comwalisongo.ac.idyoutube.com Upon cooling, the phosphonium salt often precipitates and can be isolated by filtration. youtube.com

Phosphine NucleophileAlkyl Halide ElectrophileReaction TypeKey CharacteristicsReference
Triphenylphosphine (PPh₃)Methyl bromideSN2Standard method for preparing simple phosphonium salts for Wittig reagents. libretexts.org libretexts.orgyoutube.com
Tributylphosphine (PBu₃)1-BromobutaneSN2More electron-rich phosphine leads to higher reactivity compared to PPh₃. walisongo.ac.id walisongo.ac.id
Various TriarylphosphinesPrimary or Secondary HalidesSN2A general and widely used process for preparing Wittig reagents. google.com google.com
Chiral PhosphinesAlkyl HalidesSN2Used in asymmetric synthesis; the reaction proceeds with inversion of configuration if the carbon is chiral. mdpi.com

Alkylation and Arylation Strategies

Alkylation is the most common strategy for phosphonium salt synthesis, typically employing the reaction of a phosphine with a primary or secondary alkyl halide. google.comyoutube.comorganic-chemistry.org While primary halides react efficiently, secondary halides can also be used, though the reactions may be slower or less efficient. alfa-chemistry.comyoutube.com Tertiary alkyl halides are generally not suitable for this reaction. alfa-chemistry.com

Arylation of phosphines to form tetraarylphosphonium salts is more challenging due to the lower reactivity of aryl halides in traditional SN2 reactions. However, modern methods have been developed to overcome this. One such strategy involves the use of diaryliodonium salts under photoredox conditions, which allows for the regiospecific coupling of phosphines with aryl radicals at ambient temperature. rsc.org Another approach involves transition-metal catalysis, which can facilitate the arylation of phosphines even with less reactive aryl halides. rsc.org An alternative, "inverse reactivity" approach involves converting a phosphine oxide into a halophosphonium salt intermediate, which then reacts with a nucleophilic Grignard reagent to introduce the aryl or alkyl group. rsc.orgresearchgate.net This method is advantageous as it avoids the need to handle highly nucleophilic and often air-sensitive phosphines. rsc.org

StrategyReagentsConditionsAdvantagesReference
Direct Alkylation Tertiary Phosphine + Alkyl HalideHeating in solvent (e.g., toluene, acetonitrile)Simple, high-yielding for primary and some secondary halides. youtube.com google.comyoutube.comorganic-chemistry.org
Photoredox Arylation Tertiary Phosphine + Diaryliodonium SaltPhotoredox catalyst, visible light, ambient temperatureMild conditions, good for synthesizing quaternary aryl phosphonium salts. rsc.org rsc.org
Inverse Reactivity Alkylation/Arylation Phosphine Oxide -> Halophosphonium Salt + Grignard ReagentTwo steps: activation of phosphine oxide, then reaction with GrignardAvoids handling of sensitive phosphines; broad scope. rsc.org rsc.orgresearchgate.net
Palladium-Catalyzed Alkylation Triphenylphosphine + Vinyl Triflates(Ph₃P)₄Pd catalyst in THFAllows use of less reactive vinyl halides, high stereoselectivity. nih.gov nih.gov

Quaternization Reactions

Quaternization is the specific process by which a tertiary phosphine is converted into a quaternary phosphonium salt. rsc.orggoogle.com This reaction extends the phosphorus coordination from three to four, imparting a positive formal charge on the phosphorus atom. The classic method involves reacting a tertiary phosphine with reagents like alkyl halides or dialkyl sulfates, often under heated conditions. google.com

In recent years, multicomponent reactions have emerged as powerful tools for synthesizing complex molecules in a single step. A novel four-component reaction has been developed for the synthesis of stable phosphonium salts from an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, a phosphine, and an acid. researchgate.net This approach provides an efficient alternative to classical strategies. researchgate.net Another method involves the reaction of tertiary phosphines with carbonic acid diesters to form a quaternary carbonate, which is then decarboxylated by mixing with an acid to yield the final phosphonium salt. google.com This process is useful for producing high-purity quaternary salts that can be used as phase transfer catalysts or electrolytes. google.com

Specific Synthetic Routes to P(V)-Substituted Organophosphorus Compounds

Pentavalent organophosphorus compounds, which include phosphine oxides, phosphonates, and phosphinates, are of great importance in materials chemistry, catalysis, and medicine. wikipedia.orgmdpi.comrsc.org The synthesis of a cation like (2-Chloroethoxy)(ethoxy)oxophosphanium falls under this category, involving a P(V) center. Synthetic strategies are generally divided into two main classes: building a heterocyclic system using a phosphorus-containing reagent or functionalizing a pre-existing molecule with a phosphorus group. mdpi.comresearchgate.net

Construction of Phosphorus-Containing Heterocyclic Cores

One major strategy for synthesizing P(V)-substituted compounds involves building a heterocyclic ring system using organophosphorus reagents as key components. mdpi.com This approach is particularly valuable for creating structurally diverse products with high functional group tolerance. mdpi.com Methods often employ formal cycloaddition reactions or intra- and intermolecular cyclizations. mdpi.com Phosphorus-containing alkynes, for instance, are versatile synthons for constructing a wide array of heterocyclic systems, including pyrazoles, pyridines, and quinolines. researchgate.netresearchgate.net The phosphorus group is incorporated directly into the cyclic backbone during the ring-forming process. While the target compound this compound is not heterocyclic, these methodologies showcase advanced techniques for forming multiple bonds around a phosphorus center in a controlled manner.

Reaction TypePhosphorus ReagentResulting HeterocycleDescriptionReference
Intramolecular Wittig Reaction Vinylphosphonium SaltsDihydrothiophenes, DihydropyransA nucleophile adds to the vinylphosphonium salt, generating a phosphorus ylide that undergoes subsequent intramolecular Wittig reaction to close the ring. nih.gov nih.gov
Heterocyclization with P-Alkynes Phosphorus-substituted AlkynesPyrazoles, Oxazoles, PyridinesThe P-alkyne acts as a building block in cycloaddition or condensation reactions to form the heterocyclic core. researchgate.net researchgate.net
Cyclization via Michael Reaction Phosphoryl-containing ReagentsVarious Six-membered N-HeterocyclesUtilizes the Michael reaction followed by cyclization to construct the ring system. mdpi.com mdpi.com

Functionalization of Pre-synthesized Scaffolds with Phosphorus Reagents

The most general and widely applied route to P(V)-substituted organophosphorus compounds is the direct functionalization of a pre-synthesized organic molecule or scaffold with a phosphorus-containing reagent. mdpi.com This method, often termed phosphorylation, encompasses a broad range of reactions.

The Michaelis–Arbuzov reaction is a classic and powerful method for forming a carbon-phosphorus bond, yielding phosphonates. wikipedia.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. Similarly, the Michaelis-Becker reaction involves deprotonating a dialkyl phosphite to form a nucleophile that reacts with an alkyl halide. mdpi.com For aromatic systems, metal-catalyzed cross-coupling reactions have become indispensable for C-P bond formation. mdpi.com For example, nickel-catalyzed cross-coupling of aryl carboxylic acid esters with phosphine oxides can produce aryl-phosphine oxides. mdpi.com

In the context of synthesizing this compound, a plausible conceptual approach would involve the functionalization of a suitable phosphorus precursor. For instance, a compound like phosphorus oxychloride (OPCl₃) could be sequentially substituted with ethanol (B145695) and 2-chloroethanol (B45725) to introduce the alkoxy groups. The final step to generate the cationic oxophosphanium species would involve alkylation or another reaction at the phosphorus center to create the fourth bond and induce a positive charge.

Reaction NameReactantsProduct TypeMechanismReference
Michaelis-Arbuzov Reaction Trialkyl Phosphite + Alkyl HalidePhosphonate (B1237965)Nucleophilic attack by phosphite on alkyl halide, followed by dealkylation of the resulting phosphonium intermediate. wikipedia.org
Michaelis-Becker Reaction Dialkyl Phosphite + Base + Alkyl HalidePhosphonateBase-mediated deprotonation of phosphite followed by SN2 attack on alkyl halide. mdpi.com mdpi.com
Metal-Catalyzed C-H Phosphorylation Arene + Phosphorylating AgentAryl-Phosphonate or -Phosphine OxideTransition-metal (e.g., Pd, Ni, Cu) catalyzed direct functionalization of a C-H bond. mdpi.com mdpi.com
Todd-Atherton Reaction Dialkyl Phosphite + Amine + Carbon TetrachloridePhosphoramidateIn situ formation of a phosphoryl chloride intermediate which is then trapped by the amine. kaist.ac.kr

Methods for P-Chirogenic Organophosphorus Compounds

The synthesis of organophosphorus compounds with stereogenic phosphorus centers, known as P-chirogenic or P-stereogenic compounds, is a significant challenge in synthetic chemistry. nih.gov The absolute stereochemistry of the phosphorus atom can be crucial for the biological activity and chemical properties of these molecules. nih.gov Consequently, various methodologies have been developed to control the three-dimensional arrangement of substituents around the phosphorus atom.

Key strategies for accessing enantiomerically enriched P-stereogenic compounds include the use of chiral auxiliaries, desymmetrization of prochiral substrates, and catalytic kinetic resolution. nih.gov

Chiral Auxiliary-Assisted Synthesis : This is a classical and powerful approach where a chiral auxiliary, often derived from natural products like amino alcohols or menthol (B31143), is temporarily attached to the phosphorus atom to direct the stereochemical outcome of subsequent reactions. rsc.orgresearchgate.net For instance, H-P reagents bearing a TADDOL, BINOL, or menthol moiety can be used as chiral precursors for the stereoselective formation of P-stereogenic compounds. rsc.org The reaction of diastereomerically pure precursors, such as menthyl phosphinites, with organometallic reagents proceeds with a high degree of stereoselectivity. mdpi.com

Catalytic Asymmetric Synthesis : The development of catalytic methods is a major goal as it avoids the need for stoichiometric amounts of chiral auxiliaries.

Desymmetrization : This strategy involves the enantioselective transformation of a symmetrical, achiral organophosphorus compound into a chiral product. nih.gov This approach has been successfully applied in the catalytic alkylation of phosphine-boranes using phase-transfer catalysts derived from Cinchona alkaloids. nih.gov However, the desymmetrization of prochiral substrates can be limited by substrate scope and may result in modest stereoselectivity. mdpi.com

Kinetic Resolution : This method is used to separate a racemic mixture of a P-stereogenic compound by selectively reacting one enantiomer at a faster rate than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov Catalytic kinetic resolution protocols are considered a practical approach, especially when the racemic starting materials are readily available. nih.gov

Dynamic Kinetic Asymmetric Transformation (DKAT) : This approach combines the features of kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. The use of chiral nucleophilic catalysts in a DKAT process has been explored for coupling racemic H-phosphinate species with alcohols to produce chiral phosphonate products. mdpi.com

Recent advances have focused on organocatalysis and transition-metal catalysis to achieve high enantioselectivity. nih.govmdpi.com For example, new ferrocenyl-bridged diphosphine ligands synthesized from P*(III)-chirogenic diphosphinites have been used in asymmetric metal-catalyzed reactions, yielding enantioselectivities up to 95% e.e. acs.org

Table 1: Comparison of Synthetic Methods for P-Chirogenic Compounds
MethodPrincipleKey FeaturesReported Stereoselectivity (e.e.)
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Well-established, often high diastereoselectivity. rsc.orgmdpi.comUp to 99% acs.org
Catalytic DesymmetrizationEnantioselective reaction of a prochiral substrate. nih.govAtom-economical, uses a catalytic amount of chiral source. mdpi.comVariable, can be modest mdpi.com
Catalytic Kinetic ResolutionDifferential reaction rates of enantiomers in a racemic mixture. nih.govUseful for separating readily available racemic mixtures. nih.gov-
Dynamic Kinetic Asymmetric Transformation (DKAT)Kinetic resolution combined with in-situ racemization of the starting material. mdpi.comTheoretically allows for 100% yield of one enantiomer. mdpi.comUp to 62% mdpi.com

Incorporation of Alkoxy and Chloroethoxy Ligands in Phosphonium Synthesis

The synthesis of phosphonium salts, such as this compound, involves the formation of P-C and P-O bonds to create a tetracoordinate, positively charged phosphorus center. The incorporation of specific ligands like ethoxy and 2-chloroethoxy groups can be achieved through various established and modern synthetic routes.

A primary method for synthesizing phosphonium salts is the quaternization of tertiary phosphines with halogenated reagents. mdpi.com For oxygen-containing phosphonium salts, this involves reacting a tertiary phosphine with a suitable alkylating agent containing an ether or ester group. mdpi.com

The introduction of alkoxy groups, such as the ethoxy ligand, can be accomplished via several pathways:

Arbuzov and Michaelis-Becker Reactions : These are classic methods for forming phosphorus-carbon bonds, often starting from phosphites to yield phosphonates.

Atherton-Todd Reaction : This reaction involves the dehydrogenative coupling of H-phosphinates or similar species with alcohols, providing a direct route to introduce alkoxy groups onto a phosphorus center. mdpi.com

Reactions with Phosphorus Halides : Phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) can react with alcohols like ethanol to form alkoxy-substituted phosphorus compounds.

The incorporation of the 2-chloroethoxy ligand requires a precursor molecule containing this specific moiety. Reagents such as 2-(2-chloroethoxy)ethanol (B196239) are valuable starting materials. researchgate.net This alcohol can be used to introduce the desired ligand onto a phosphorus center through reactions analogous to those used for simple alcohols. For instance, it can be reacted with a phosphorus halide. Alternatively, the hydroxyl group of 2-(2-chloroethoxy)ethanol can be converted into a better leaving group, such as a tosylate, to facilitate its reaction with a nucleophilic phosphorus compound. rsc.org

Modern synthetic approaches often employ multi-component reactions to construct complex molecules in a single step. A four-component reaction involving an arene nucleophile, a heteroatom-substituted aryl aldehyde, a phosphine, and an acid has been developed for the synthesis of stable phosphonium salts. researchgate.net Such strategies could potentially be adapted to incorporate the required alkoxy and chloroethoxy functionalities by choosing appropriate starting materials.

Table 2: Strategies for Ligand Incorporation in Phosphonium Synthesis
LigandPhosphorus PrecursorReagent/Reaction TypeDescription
Alkoxy (e.g., Ethoxy)P(III) compounds (e.g., phosphites)Arbuzov ReactionReaction with an alkyl halide to form a phosphonate.
Alkoxy (e.g., Ethoxy)H-PhosphinatesAtherton-Todd ReactionDehydrogenative coupling with an alcohol (e.g., ethanol). mdpi.com
Alkoxy (e.g., Ethoxy)Phosphorus Halides (e.g., POCl₃)Nucleophilic SubstitutionReaction with an alcohol to replace a halogen.
2-ChloroethoxyPhosphorus Halides2-(2-chloroethoxy)ethanol researchgate.netNucleophilic attack by the alcohol on the phosphorus center.
2-ChloroethoxyTertiary Phosphine2-(2-chloroethoxy)ethyl tosylate rsc.orgQuaternization reaction to form a P-C or P-O bond.
Multiple LigandsPhosphine, Aldehyde, etc.Multi-component ReactionOne-pot synthesis to build complex phosphonium salts. researchgate.net

Advanced Synthetic Strategies and Eco-friendly Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies for organophosphorus compounds. researchgate.net The goal is to develop more sustainable processes by minimizing waste, avoiding hazardous substances, and reducing energy consumption. researchgate.netrsc.org

Advanced and eco-friendly strategies applicable to organophosphorus synthesis include:

Solvent-Free and Alternative Solvent Systems : Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce chemical waste. researchgate.net Solvent-free conditions have been successfully applied to the one-pot synthesis of stable phosphorus ylides and 1,4-diionic organophosphorus compounds. researchgate.net

Alternative Energy Sources : The use of microwaves, ultrasound, and visible light as alternative energy sources can promote reactions under milder conditions, often leading to shorter reaction times and higher yields. rsc.org Visible-light-driven protocols have been developed for the synthesis of organophosphorus-containing cyclopropane (B1198618) derivatives, notable for their mild conditions and tolerance of various functional groups. rsc.org

Catalysis : The development of highly efficient and recyclable catalysts can reduce waste and allow reactions to proceed under less harsh conditions. This includes metal-free protocols, which avoid the use of potentially toxic and expensive heavy metals. rsc.org

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. A key development in this area is the use of white phosphorus (P4) as the primary P-atom source, which can circumvent the need for hazardous chlorination processes traditionally used to produce phosphorus intermediates. researchgate.net

These green approaches are motivating chemists to design new synthetic pathways for valuable organophosphorus compounds that are not only efficient but also environmentally responsible. researchgate.net

Table 3: Comparison of Traditional vs. Eco-Friendly Synthetic Approaches
AspectTraditional ApproachEco-Friendly Approach
SolventOften uses volatile organic compounds (VOCs).Solvent-free conditions or use of green solvents (e.g., water). researchgate.net
Energy SourceConventional heating (oil baths, heating mantles).Microwaves, ultrasound, visible light. rsc.org
ReagentsMay use hazardous reagents like phosphorus halides.Focus on less hazardous starting materials, e.g., direct use of P4. researchgate.net
CatalysisMay require stoichiometric reagents or heavy metal catalysts.Use of recyclable, metal-free, or no catalysts. researchgate.netrsc.org
WasteCan generate significant amounts of by-products.High atom economy, minimizing waste generation. researchgate.net

Spectroscopic Characterization Techniques for Oxophosphanium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds, offering insights into the structure through the analysis of various nuclei, primarily ¹H, ¹³C, and ³¹P. slideshare.net

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons reveals their connectivity.

For the (2-Chloroethoxy)(ethoxy)oxophosphanium cation, the ¹H NMR spectrum is expected to show distinct signals for the ethoxy and the 2-chloroethoxy moieties.

Ethoxy Group (-OCH₂CH₃): This group will produce two signals: a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons. The methylene protons adjacent to the oxygen are expected to be deshielded, appearing at a lower field.

2-Chloroethoxy Group (-OCH₂CH₂Cl): This group will also produce two signals, both expected to be triplets. The methylene protons adjacent to the oxygen (OCH₂) will be coupled to the methylene protons adjacent to the chlorine (CH₂Cl), and vice-versa. The presence of electronegative oxygen and chlorine atoms will shift these signals downfield. The protons on the carbon bonded to chlorine (CH₂Cl) are typically shifted further downfield than those bonded to oxygen in a similar environment.

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound.

Protons AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCH₂CH₃ ~1.3 - 1.5Triplet (t)
-OCH₂ CH₃~4.2 - 4.5Quartet (q)
-OCH₂ CH₂Cl~4.3 - 4.6Triplet (t)
-OCH₂CH₂ Cl~3.7 - 4.0Triplet (t)

Note: Predicted values are based on standard chemical shift ranges and analysis of related chloroalkanes and ethers. The positively charged phosphorus atom will cause additional downfield shifts for all protons, particularly those on the α-carbons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, each unique carbon atom produces a distinct signal. researchgate.net In proton-decoupled spectra, these signals appear as singlets. The chemical shift range for ¹³C is much wider than for ¹H, allowing for better resolution of individual carbon signals. wikipedia.orgscience-and-fun.de

For this compound, four distinct signals are expected, corresponding to the four unique carbon environments.

Ethoxy Group (-OCH₂CH₃): Two signals are expected, one for the methyl carbon and one for the methylene carbon.

2-Chloroethoxy Group (-OCH₂CH₂Cl): Two signals are expected, one for the carbon bonded to oxygen and one for the carbon bonded to chlorine. The carbon attached to the electronegative chlorine atom is expected to be significantly deshielded.

The following table summarizes the predicted ¹³C NMR chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₂C H₃~14 - 18
-OC H₂CH₃~65 - 70
-OC H₂CH₂Cl~68 - 73
-OCH₂C H₂Cl~40 - 45

Note: Predicted values are based on standard chemical shift tables. nih.gov The chemical shifts, particularly for the carbons directly attached to oxygen (α-carbons), will be influenced by coupling to the ³¹P nucleus, which can cause splitting of the signals in a proton-coupled spectrum and can still be observed in decoupled spectra as slight broadening or small residual couplings.

Phosphorus-31 (³¹P) NMR is a highly effective technique for the analysis of organophosphorus compounds, as ³¹P is a 100% abundant, spin-½ nucleus. researchgate.net The chemical shift of the phosphorus nucleus is very sensitive to its coordination number, the electronegativity of its substituents, and bond angles. slideshare.net The chemical shifts are typically referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm. researchgate.net

For a tetracoordinate oxophosphanium cation like this compound, the phosphorus atom is in a P(V) oxidation state. The chemical shift is expected to be in the range typical for phosphonium (B103445) salts or phosphate (B84403) esters. For compounds of the type O=P(OR)₂Hal, chemical shifts are reported in the range of -20 to +25 ppm. Cationic species such as [R₄P]⁺ often appear in the range of -5 to +30 ppm. Given the structure, a single peak would be expected in the proton-decoupled spectrum.

NucleusPredicted Chemical Shift (δ, ppm)
³¹P-5 to +25

Note: This predicted range is based on general data for similar phosphorus environments. The exact chemical shift would provide key information about the electronic environment of the phosphorus center.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. For this compound, several 2D NMR experiments would be particularly informative.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would show a correlation between the methyl and methylene protons of the ethoxy group, and between the two different methylene groups of the 2-chloroethoxy group, confirming their respective connectivities.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each ¹³C signal based on the already assigned ¹H signals. For example, the proton signal at ~3.7-4.0 ppm would correlate with the carbon signal at ~40-45 ppm, confirming the assignment of the -CH₂Cl group.

¹H-³¹P Correlation: Techniques like ¹H-³¹P HSQC can be used to show correlations between phosphorus and protons over two or three bonds (e.g., P-O-C-H), providing definitive evidence of the alkoxy groups being attached to the phosphorus center.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various bonds. The analysis of the fingerprint region (below 1500 cm⁻¹) can be complex but contains valuable structural information.

Key expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are a key feature of phosphate and phosphonate (B1237965) compounds. These typically result in strong absorptions in the 950-1100 cm⁻¹ region.

C-O-C Stretching: The ether linkages within the alkoxy groups will show characteristic C-O-C stretching bands, usually found in the 1050-1150 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderately strong absorption in the 600-800 cm⁻¹ region.

The following table lists the predicted characteristic IR absorption bands for the compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C-H (alkane)2850 - 3000Stretching
P-O-C950 - 1100Stretching
C-O-C (ether)1050 - 1150Stretching
C-Cl600 - 800Stretching

Note: Predicted values are based on standard IR correlation tables and data for organophosphorus and haloalkane compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of organophosphorus compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a hybrid technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly suitable for the analysis of thermally labile and non-volatile organophosphorus compounds. chromatographyonline.com HPLC-MS has been successfully applied to the analysis of various organophosphorus pesticides in environmental samples. acs.orgacs.org

In a typical HPLC-MS analysis of organophosphorus compounds, a C18 column is often used for separation, with a mobile phase consisting of a mixture of methanol (B129727) and water. chromatographyonline.com The mass spectrometer, often a quadrupole mass spectrometer, is used for detection. libretexts.org The use of tandem mass spectrometry (MS/MS) can provide additional structural information and enhance selectivity. acs.orgnih.gov For instance, collision-activated dissociation daughter ion spectra can be collected to confirm the identity of compounds. acs.org The limit of quantification for LC-MS/MS methods can be significantly lower (e.g., 100 times lower) than that of gas chromatography-mass spectrometry (GC-MS) for certain organophosphorus pesticides. nih.gov

ParameterTypical Value/Condition
ColumnC18 (150 mm × 4.6 mm, 5-µm)
Mobile PhaseMethanol/Water
Flow Rate1 mL/min
DetectionMass Spectrometry (e.g., Thermospray, ESI)
Injection Volume20 µL

This table presents typical parameters for the HPLC analysis of organophosphorus compounds and is not specific to this compound. chromatographyonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many organophosphorus compounds. libretexts.orgnih.gov ESI-MS generates gaseous ions from a liquid solution, typically without significant fragmentation, allowing for the determination of the molecular weight of the analyte. nih.gov

In positive ion mode, organophosphorus compounds can be detected as protonated molecules ([M+H]⁺) or as adducts with other cations, such as ammonium (B1175870) ([M+NH₄]⁺). acs.org For compounds with multiple negative charges, such as bisphosphonates, ion-pairing agents can be used to form positively charged complexes that can be detected in positive mode ESI-MS. nih.gov In negative ion mode, deprotonation of the analyte leads to the formation of [M-H]⁻ ions. nih.gov

The coupling of HPLC with ESI-MS (HPLC/ESI-MS) has become a powerful tool for analyzing complex mixtures of organophosphorus compounds in various biological and environmental samples. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. For oxophosphanium compounds that can be obtained in a crystalline form, X-ray diffraction provides unambiguous structural information.

Single-crystal X-ray diffraction (sc-XRD) is considered the gold standard for molecular structure determination. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of atoms within the crystal lattice, bond lengths, and bond angles. researchgate.netrsc.org

The process involves growing a suitable single crystal, which can be achieved through methods like slow evaporation of a solution. rsc.org The crystal is then mounted on a diffractometer, and data is collected, often at low temperatures to minimize thermal vibrations. ncl.ac.uk The structure is then solved and refined using specialized software. rsc.org While specific sc-XRD data for this compound is not available, the table below provides an example of crystallographic data that could be obtained for a related organophosphorus compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.901(5)
b (Å)10.995(6)
c (Å)21.876(12)
β (°)100.157(9)
Volume (ų)2107.3(19)
Z2
R(int)0.050

This table presents example crystallographic data for a monophosphate salt and is for illustrative purposes only. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which is crucial for confirming the empirical formula of a newly synthesized compound. For an organophosphorus compound like this compound, elemental analysis would determine the percentages of carbon, hydrogen, chlorine, oxygen, and phosphorus.

The results of elemental analysis are typically compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition. While specific elemental analysis data for this compound is not provided in the search results, the principle remains a cornerstone of chemical characterization.

ElementTheoretical % (for C₄H₁₀ClO₃P)
Carbon (C)25.48
Hydrogen (H)5.35
Chlorine (Cl)18.80
Oxygen (O)25.45
Phosphorus (P)16.42

This table shows the theoretical elemental composition for the molecular formula of this compound.

Potential Applications in Organic Synthesis

Role as a Reactive Intermediate

The primary potential application of (2-Chloroethoxy)(ethoxy)oxophosphanium is as a reactive intermediate in organic synthesis. nih.gov Its structure suggests it could be a precursor to various other organophosphorus compounds or be used to introduce the 2-chloroethoxy or ethoxy groups into other molecules.

Utility in Phosphorylation Reactions

As a derivative of a phosphorylating agent, this oxophosphanium salt could potentially be used in phosphorylation reactions. For instance, it could react with alcohols or amines to form the corresponding phosphate (B84403) esters or phosphoramidates. The presence of the chloroethyl group offers a handle for further chemical modification.

Application in the Synthesis of Heterocyclic Compounds

The bifunctional nature of the (2-chloroethoxy) group (an ether linkage and a reactive C-Cl bond) could be exploited in the synthesis of heterocyclic compounds. Intramolecular cyclization reactions could potentially lead to the formation of phosphorus-containing heterocycles, which are of interest in medicinal chemistry and materials science.

Computational and Theoretical Studies of 2 Chloroethoxy Ethoxy Oxophosphanium Structures and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is widely used to predict the properties of organophosphorus compounds. pku.edu.cnnih.gov

A fundamental step in computational analysis is geometry optimization, which determines the lowest-energy, most stable three-dimensional arrangement of atoms in a molecule. For a compound like (2-Chloroethoxy)(ethoxy)oxophosphanium, DFT calculations can predict key structural parameters. The analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of chemical stability. scirp.org

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations on Analogous Organophosphorus Compounds

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
P=O1.45 - 1.48-
P-O (ethoxy)1.57 - 1.62-
P-O (chloroethoxy)1.57 - 1.62-
O-P-O100 - 118
C-Cl1.77 - 1.81-
P-O-C118 - 122

Note: The values in this table are illustrative and based on typical data for similar organophosphorus compounds. Specific values for this compound would require dedicated DFT calculations.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. pku.edu.cnmdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. pku.edu.cn

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. pku.edu.cnmdpi.com A larger HOMO-LUMO gap implies greater hardness and lower reactivity. scirp.org

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. pku.edu.cnmdpi.com For organophosphorus compounds, the phosphorus atom is often the primary electrophilic center. pku.edu.cn

Fukui Function (f(r)): A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. pku.edu.cnscielo.org.mx

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω)μ² / 2ηElectron-accepting ability
Fukui Function (f(r))(∂ρ(r)/∂N)ν(r)Identifies local reactive sites

The accuracy of DFT calculations is highly dependent on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (the set of mathematical functions describing the atomic orbitals). youtube.com

For organophosphorus compounds, various combinations have been benchmarked. Hybrid functionals like B3LYP and PBE0 are commonly employed. nih.govmdpi.comresearchgate.net The B3LYP functional is widely used, though PBE0 has shown good agreement with experimental vibrational spectra for chlorophosphates. The selection of a basis set involves a trade-off between accuracy and computational resources. youtube.com

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): Widely used and offer a good starting point. arxiv.orgnih.gov

Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Generally provide higher accuracy, especially for wavefunction-based methods, but are more computationally demanding. google.com

Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP): Recommended for DFT calculations as they are well-balanced and available for most elements. nih.govmdpi.comgoogle.com

The inclusion of polarization functions (e.g., the 'd,p' in 6-31G(d,p)) is crucial for accurately describing the bonding around the phosphorus atom. youtube.com Diffuse functions (indicated by '+' or 'aug-') are important for systems with anions or when studying non-covalent interactions. youtube.comgoogle.com

Reaction Pathway and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org

By locating the transition state structure for a given reaction (e.g., hydrolysis), the activation energy (Ea) or activation barrier can be calculated. mdpi.commdpi.com This barrier is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. Computational studies on the hydrolysis of other organophosphates have shown that the reaction can proceed through either a one-step concerted mechanism or a multi-step pathway involving a pentavalent intermediate, depending on the orientation of the attacking nucleophile. acs.orgacs.org

Furthermore, frequency calculations on the optimized structures allow for the determination of important thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. scirp.org These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a compound like this compound, MD simulations can be used to:

Study its solvation and diffusion in aqueous solutions. nih.govresearchwithrutgers.com

Investigate its conformational flexibility and dynamic structural changes.

Simulate its interaction with biological macromolecules, such as enzymes, to understand binding mechanisms.

These simulations rely on force fields, such as GAFF (Generalized Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations), which are sets of parameters that describe the potential energy of the system. aip.orgaip.org The accuracy of MD simulations is critically dependent on the quality of the force field used. aip.org

Modeling Solvation Effects and Ligand Interactions

The reactivity and stability of ionic species like this compound are significantly influenced by their environment. nih.govresearchgate.net Computational chemistry offers powerful tools to model these interactions, providing a molecular-level understanding of solvation and the formation of complexes with various ligands.

Solvation Effects:

The interaction of the this compound cation with solvent molecules can be modeled using both explicit and implicit solvation models. Explicit models involve including a number of solvent molecules around the cation and treating the entire system with quantum mechanical or molecular mechanics methods. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally less expensive and are widely used to calculate the thermodynamic parameters of solvation. nih.gov

For instance, Density Functional Theory (DFT) calculations coupled with a continuum solvation model can be employed to determine the free energy of solvation in different solvents. nih.gov This data is crucial for predicting the compound's partitioning between different phases and its reactivity in various solvent environments. nih.govnih.gov The choice of solvent can dramatically affect reaction rates and mechanisms by stabilizing or destabilizing the ground state and transition states of the reacting species. researchgate.netfrontiersin.org

Ligand Interactions:

The this compound cation, being an electrophilic species, is expected to interact strongly with nucleophilic ligands. nih.gov The nature and strength of these interactions can be quantified through computational methods. By modeling the interaction of the cation with various ligands (e.g., water, ammonia, or biological nucleophiles), it is possible to calculate binding energies and geometries of the resulting complexes.

These calculations can reveal the preferred sites of interaction and the conformational changes that occur upon ligand binding. For example, studies on similar phosphonium (B103445) cations have shown that their interaction with biological membranes can be a key factor in their biological activity. chemrxiv.org Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these ligand-cation complexes over time, providing insights into the stability and potential reaction pathways. aip.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from such computational studies for a representative organophosphorus cation in different solvents.

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-75.2
Ethanol (B145695)24.5-68.5
Acetonitrile36.6-65.1
n-Octanol10.3-55.8

Molecular Orbital and Molecular Mechanics Studies

Molecular Orbital Theory:

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound. Quantum chemical calculations, particularly using DFT, can be used to determine the energies and shapes of the molecular orbitals. biorxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity. biorxiv.orgmdpi.com

The energy of the LUMO is indicative of the molecule's ability to accept electrons, making it a measure of its electrophilicity. A lower LUMO energy suggests a stronger electrophile. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For the this compound cation, the LUMO is expected to be localized primarily on the phosphorus atom, making it the primary site for nucleophilic attack. The energies of these frontier orbitals can be influenced by the substituents attached to the phosphorus atom and by the surrounding solvent.

Molecular Mechanics:

Molecular mechanics (MM) studies offer a computationally efficient way to explore the conformational landscape and intermolecular interactions of larger systems containing the this compound cation. aip.org Force fields like the Generalized Amber Force Field (GAFF) can be parameterized to model organophosphorus compounds. aip.org

MM simulations can be used to predict the bulk properties of liquids containing this ion and to study its interactions with complex biological molecules such as proteins or DNA. aip.org These simulations rely on classical mechanics to describe the potential energy of the system as a function of its atomic coordinates. While less detailed than quantum mechanical methods, MM is invaluable for studying large systems and long-timescale phenomena.

A representative table of computed molecular orbital energies for a model organophosphorus cation is presented below.

Molecular OrbitalEnergy (eV)Description
LUMO+1-1.85Antibonding orbital with significant P-O character
LUMO-2.54Primarily localized on the phosphorus atom, indicating the electrophilic center
HOMO-9.78Localized on the oxygen and chlorine atoms of the alkoxy groups
HOMO-1-10.12Involving the ethoxy group

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org This method provides a detailed picture of the bonding and electronic structure of this compound.

NBO analysis can be used to determine the natural atomic charges on each atom, revealing the charge distribution within the ion. For the this compound cation, the phosphorus atom is expected to carry a significant positive charge, consistent with its electrophilic nature. inorgchemres.org

Furthermore, NBO analysis describes the bonding in terms of localized orbitals. For example, it can characterize the hybridization of the atomic orbitals that form the P-O and P-C bonds. inorgchemres.org The analysis also identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, which represent delocalization of electron density. uni-muenchen.de These interactions are crucial for understanding the stability of the molecule and the nature of its chemical bonds. wikipedia.org

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, which provides an estimate of the stabilization energy associated with each interaction. uni-muenchen.de For the this compound cation, significant delocalization is expected from the oxygen lone pairs into the antibonding orbitals of the phosphorus atom, which contributes to the stability of the P-O bonds.

A sample NBO analysis summary for a model organophosphorus cation is provided in the table below.

AtomNatural Charge (e)
P+1.25
O (phosphoryl)-0.85
O (ethoxy)-0.62
C (ethoxy)-0.15
H (ethoxy)+0.20
O (chloroethoxy)-0.60
C (chloroethoxy, adjacent to O)-0.10
C (chloroethoxy, adjacent to Cl)+0.05
Cl-0.23

Advanced Applications in Organic Synthesis and Catalysis

Utility as Solvents or Phase-Transfer Reagents in Organic Synthesis

No studies have been found that investigate or report the use of (2-Chloroethoxy)(ethoxy)oxophosphanium as a solvent or a phase-transfer reagent in organic synthesis. While phosphonium (B103445) salts, in general, are a well-established class of phase-transfer catalysts, the specific efficacy and properties of this particular compound for such applications have not been documented.

Applications in Polymer Chemistry (Excluding Flame Retardants)

There is no available literature on the application of this compound in polymer chemistry. Research into its potential as a monomer, initiator, or other functional component in polymerization processes has not been reported.

Investigations in Chemical Purity and Stability for Analytical Methodologies

No analytical methods for the determination of the chemical purity and stability of this compound have been described in the scientific literature. Standardized analytical procedures, including chromatographic or spectroscopic methods, specific to this compound are not available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.